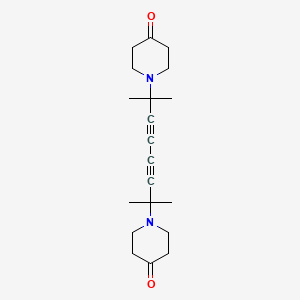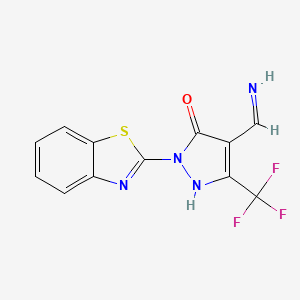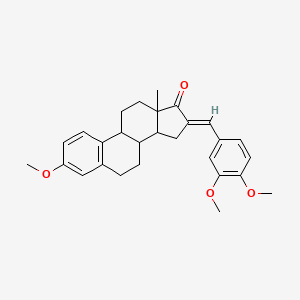![molecular formula C14H17N3O3S B5549450 N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)
N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves the reaction of imidazole thione derivatives with chloroacetamide compounds. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showcasing a typical pathway that might be adapted for the synthesis of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's physical and chemical properties. Studies like that of Sethusankar et al. (2002) on similar compounds provide insights into the planarity of the imidazolidine-2,4-dione system and the angles between different rings, which are relevant for this compound's structure analysis (Sethusankar et al., 2002).
Chemical Reactions and Properties
Chemical reactions, including the formation of derivatives and interactions with biological targets, are central to the compound's application in medicinal chemistry. For example, the synthesis and antibacterial activity of related acetamide derivatives by Ramalingam et al. (2019) highlight the methodological approaches and the potential bioactivity of this compound (Ramalingam et al., 2019).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for drug formulation. Investigations into similar compounds, such as the study by Zhang (2009) on N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, provide valuable data on crystal packing and hydrogen bonding, which can be extrapolated to understand the physical properties of this compound (Zhang, 2009).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group reactions, are crucial for the compound's use in chemical synthesis and drug development. The work by Koppireddi et al. (2013) on novel thiazolidin derivatives, for instance, highlights the antioxidant and anti-inflammatory activities, which are relevant for understanding the chemical behavior of this compound (Koppireddi et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide have been synthesized using various chemical methodologies, showcasing the versatility of synthetic organic chemistry in creating molecules with potential biological activities. For example, Sethusankar et al. (2002) discussed the synthesis and crystal structure of a compound with a related structural motif, emphasizing the importance of NMR studies in elucidating molecular conformations and intermolecular interactions Sethusankar et al., 2002.
Anticancer Activities
Several studies have evaluated the anticancer activities of compounds similar to the query compound. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating their potential antitumor activity against a wide range of human tumor cell lines, highlighting the role of heterocyclic ring systems in modulating biological activities Yurttaş et al., 2015. Similarly, Duran and Demirayak (2012) investigated the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, identifying compounds with significant activity against melanoma cell lines Duran & Demirayak, 2012.
Antioxidant and Antimicrobial Properties
The antioxidant and antimicrobial properties of structurally related compounds have also been explored. For instance, the determination of pKa values for N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives by Duran and Canbaz (2013) contributes to understanding the chemical properties essential for antioxidant activities Duran & Canbaz, 2013. Additionally, Gullapelli et al. (2014) synthesized benzimidazole-based compounds with notable antibacterial activity, underscoring the potential of these molecules in addressing microbial resistance Gullapelli et al., 2014.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-7-6-15-14(17)21-9-13(18)16-11-5-4-10(19-2)8-12(11)20-3/h4-8H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJQLCZYOCUJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)
![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)
![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)
![3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)
![N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5549435.png)
![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5549446.png)